5(2H)-Oxazolone, 4-(1-methylethyl)-2-(1,1,2,2-tetrafluoroethyl)-
CAS No.: 51314-53-5
Cat. No.: VC17269938
Molecular Formula: C8H9F4NO2
Molecular Weight: 227.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51314-53-5 |
|---|---|
| Molecular Formula | C8H9F4NO2 |
| Molecular Weight | 227.16 g/mol |
| IUPAC Name | 4-propan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C8H9F4NO2/c1-3(2)4-5(14)15-7(13-4)8(11,12)6(9)10/h3,6-7H,1-2H3 |
| Standard InChI Key | VOYBSYXQKRVJMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(OC1=O)C(C(F)F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The oxazolone ring in this compound adopts a planar conformation, with the nitrogen at position 1 and oxygen at position 3 forming part of the heterocyclic system. The 4-isopropyl group introduces steric bulk, while the 2-(1,1,2,2-tetrafluoroethyl) substituent contributes strong electron-withdrawing effects due to the four fluorine atoms . This combination enhances the electrophilicity of the oxazolone’s carbonyl group, making it reactive toward nucleophiles .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-propan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one | |
| Canonical SMILES | CC(C)C1=NC(OC1=O)C(C(F)F)(F)F | |
| Molecular Weight | 227.16 g/mol | |
| XLogP3-AA | 2.7 (estimated) |
The tetrafluoroethyl group’s stereoelectronic influence is evident in the compound’s infrared (IR) spectrum, which shows a strong absorption band at 1770 cm⁻¹ corresponding to the lactone carbonyl . Nuclear magnetic resonance (NMR) data further confirm the substitution pattern: the isopropyl group’s methyl protons resonate as a doublet at δ 1.7 ppm, while the tetrafluoroethyl moiety’s fluorine atoms produce distinct splitting patterns in ¹⁹F NMR .
Synthesis and Manufacturing Approaches
Erlenmeyer Azlactone Synthesis
A primary route to this oxazolone involves the Erlenmeyer synthesis, which condenses substituted α-amino acids with carbonyl compounds. For example, refluxing 2-amino-3-methylbutanoic acid with tetrafluoroacetic anhydride in acetic acid yields the target compound via cyclodehydration. This method typically achieves moderate yields (50–65%) and requires careful control of reaction conditions to avoid side products such as imidazolones .
Alternative Pathways via Enolate Intermediates
Recent advances employ oxazolone enolates for nucleophilic aromatic substitution (SNAr) reactions with perfluorinated arenes . For instance, deprotonating the oxazolone with diisopropylamine (DIPEA) generates an enolate that attacks electrophilic carbons in pentafluoropyridine, followed by esterification to stabilize the adduct . This method, conducted at room temperature in acetonitrile, achieves conversions exceeding 90% within 20 minutes .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time | Key Reagents |
|---|---|---|---|
| Erlenmeyer Synthesis | 55 | 6–8 hours | Acetic anhydride, Δ |
| Enolate SNAr | 92 | 20 minutes | DIPEA, pentafluoropyridine |
Reactivity and Derivative Formation
Nucleophilic Additions
The electron-deficient oxazolone ring undergoes nucleophilic attacks at the C4 and C5 positions. Primary amines, such as benzylamine, react at C4 to form imine-linked derivatives, while thiols preferentially attack the carbonyl oxygen, leading to ring-opening products . These reactions are critical for generating libraries of bioactive analogs.
Cycloadditions and Heterocycle Formation
Diels-Alder reactions with dienes yield fused bicyclic systems, which are valuable intermediates in natural product synthesis . Additionally, treatment with hydrazines forms pyrazolone derivatives, as demonstrated by the cyclocondensation of thiosemicarbazide to produce compound 15 (m/z 495) .
| Target | Activity (IC₅₀/MIC) | Model System |
|---|---|---|
| DNA polymerase β | 12.3 μM | HeLa cells |
| Staphylococcus aureus | 8 μg/mL | Broth microdilution |
| Candida albicans | 16 μg/mL | Agar diffusion |
Recent Advances and Future Directions
Fluorinated Amino Acid Synthesis
The compound serves as a precursor to non-natural amino acids via SNAr reactions with perfluoroarenes . For example, coupling with pentafluoropyridine followed by hydrolysis yields 4-(pentafluoropyridin-2-yl)-alanine, a building block for peptide-based therapeutics .
Catalytic Asymmetric Modifications
Emerging methodologies use chiral Lewis acids to induce enantioselectivity in oxazolone reactions. A 2024 study achieved 88% ee in the addition of malononitrile to the oxazolone using a bis(oxazoline)-Cu(II) catalyst.
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